molecular formula C14H20N4O B3144407 [4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone CAS No. 551920-85-5

[4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone

Cat. No.: B3144407
CAS No.: 551920-85-5
M. Wt: 260.33 g/mol
InChI Key: LOLVRMYUOXDHRA-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone is a chemical compound with the molecular formula C9H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a pyrrolidinyl group attached to the pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone typically involves the reaction of 4-methyl-2-chloropyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of the chlorine atom with the pyrrolidinyl group. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8 H)-one
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Compared to these similar compounds, 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-11-12(13(19)17-6-2-3-7-17)10-15-14(16-11)18-8-4-5-9-18/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLVRMYUOXDHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone
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[4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone

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